HAMI3379 - 712313-35-4

HAMI3379

Catalog Number: EVT-269308
CAS Number: 712313-35-4
Molecular Formula: C34H45NO8
Molecular Weight: 595.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HAMI3379, chemically named 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid, is a synthetic compound primarily known for its role as a selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R). [, ] In scientific research, HAMI3379 serves as a valuable tool for investigating the functions of CysLT2R and exploring its therapeutic potential in various diseases. [, ]

Cysteinyl Leukotrienes (CysLTs)

Relevance: CysLTs are the endogenous ligands for CysLT receptors, including CysLT2, which HAMI3379 selectively antagonizes. Understanding the interactions between CysLTs and their receptors is crucial for comprehending the mechanism of action of HAMI3379.

Leukotriene D4 (LTD4)

Relevance: LTD4 serves as a comparative agonist to assess the antagonistic activity of HAMI3379 on CysLT2. By comparing the effects of LTD4 and HAMI3379, researchers can determine the effectiveness and selectivity of HAMI3379 in blocking CysLT2 signaling.

Montelukast

Relevance: Montelukast serves as a comparative antagonist to HAMI3379. While HAMI3379 targets CysLT2, Montelukast specifically targets CysLT1. This comparison allows researchers to differentiate the effects mediated by each receptor subtype and highlights the specific role of CysLT2 in the processes being studied.

Zafirlukast

Relevance: Zafirlukast, along with Montelukast, provides further comparison to elucidate the selective action of HAMI3379 on CysLT2, contrasting its effects from those of CysLT1 antagonists. This distinction is crucial for understanding the specific contributions of CysLT2 in various physiological and pathological conditions.

MDL 299,51

Relevance: MDL 299,51 serves as a comparative agonist to assess the effects of HAMI3379 on GPR17 function. By comparing the cellular responses elicited by MDL 299,51 and the inhibitory effects of HAMI3379, researchers can determine the efficacy of HAMI3379 in blocking GPR17 activation.

Prostaglandin D2 (PGD2)

Relevance: PGD2 is relevant as it activates DP2 (also known as CRTH2), which is structurally related to GPR17, the target of HAMI3379. Although HAMI3379 is not reported to directly interact with DP2, the structural similarities between these receptors and their involvement in related pathways make PGD2 and its actions important in the broader context of HAMI3379 research.

CAY10471

Relevance: CAY10471 is relevant as a tool to differentiate the effects mediated by DP2 from those of GPR17, the target of HAMI3379. Although CAY10471 does not directly interact with GPR17, its use in conjunction with HAMI3379 can help researchers dissect the specific contributions of each receptor in cellular processes and disease models.

Source and Classification

HAMI3379 was first identified as a selective antagonist for the cysteinyl leukotriene CysLT2 receptor, which mediates inflammatory responses through leukotrienes produced from arachidonic acid. The compound's classification as a G protein-coupled receptor antagonist positions it within a broader category of drugs that modulate receptor signaling to achieve therapeutic effects.

Synthesis Analysis

The synthesis of HAMI3379 involves several chemical reactions that can be categorized into the following methods:

  • Chemical Synthesis: HAMI3379 is synthesized through a series of organic reactions that typically include coupling reactions and modifications of precursor compounds to achieve the desired molecular structure.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the pure compound from reaction byproducts.
Molecular Structure Analysis

The molecular structure of HAMI3379 is characterized by its interaction with the cysteinyl leukotriene CysLT2 receptor. The compound's structure includes functional groups that facilitate binding to the receptor's active site.

Key structural data include:

  • Molecular Formula: C19H23N3O5S
  • Molecular Weight: 393.47 g/mol
  • Structural Features: The presence of various functional groups such as amines, carboxylic acids, and aromatic rings contributes to its biological activity.
Chemical Reactions Analysis

HAMI3379 participates in several chemical reactions that are crucial for its activity:

  • Binding Reactions: The primary reaction involves binding to the cysteinyl leukotriene CysLT2 receptor and GPR17, which inhibits their signaling pathways.
  • Competitive Antagonism: HAMI3379 exhibits competitive antagonism, meaning it competes with endogenous ligands for binding sites on these receptors without activating them.

Technical details regarding these interactions can be studied through assays measuring intracellular signaling changes upon receptor activation.

Mechanism of Action

The mechanism of action of HAMI3379 involves several key processes:

  1. Receptor Binding: HAMI3379 binds to the cysteinyl leukotriene CysLT2 receptor and GPR17, blocking their activation by natural ligands.
  2. Signal Modulation: By inhibiting these receptors, HAMI3379 reduces downstream signaling events associated with inflammation and neurodegeneration.
  3. Cellular Effects: In oligodendrocytes, HAMI3379 promotes differentiation and maturation, which is beneficial for remyelination processes in neurodegenerative diseases.

Data from studies indicate that HAMI3379 effectively enhances oligodendrocyte growth while inhibiting pro-inflammatory signaling pathways.

Physical and Chemical Properties Analysis

HAMI3379 exhibits several important physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability studies indicate that HAMI3379 remains effective under various conditions, although specific storage conditions may be recommended to maintain potency.
  • Melting Point: The melting point provides insight into its thermal stability and purity.

Relevant analyses often include spectroscopic methods (e.g., NMR, IR) for structural confirmation and purity assessment.

Applications

HAMI3379 has potential applications across various scientific domains:

  • Neurodegenerative Disease Research: Its ability to promote oligodendrocyte differentiation makes it a candidate for therapies aimed at multiple sclerosis and other demyelinating conditions.
  • Inflammatory Disorders: As an antagonist of cysteinyl leukotriene receptors, HAMI3379 may offer therapeutic benefits in treating asthma, allergies, and other inflammatory diseases.
  • Drug Discovery: The compound serves as a valuable tool in pharmacological studies aimed at understanding receptor function and developing new therapeutic strategies.
Introduction to CysLT Receptors and Pathophysiological Relevance

Overview of Cysteinyl Leukotriene (CysLT) Signaling Pathways

Cysteinyl leukotrienes (CysLTs)—LTC₄, LTD₄, and LTE₄—are potent lipid mediators derived from arachidonic acid metabolism via the 5-lipoxygenase pathway. These inflammatory molecules exert biological effects primarily through two G protein-coupled receptors: CysLT₁R and CysLT₂R. CysLT₁R exhibits high affinity for LTD₄ and is clinically targeted by antagonists like montelukast for asthma. In contrast, CysLT₂R binds both LTC₄ and LTD₄ with equal affinity and demonstrates distinct tissue distribution and downstream signaling. Activation of CysLT₂R triggers Gαq-mediated calcium mobilization, NF-κB pathway induction, and reactive oxygen species generation, amplifying inflammatory cascades [1] [8]. A third putative receptor (CysLT₃R/GPR99) preferentially responds to LTE₄ but remains poorly characterized. The CysLT system represents a critical bridge between immune activation and tissue damage, particularly in sterile inflammation scenarios like ischemia or neurodegeneration [3] [8].

Table 1: Key Characteristics of CysLT Receptors

FeatureCysLT₁RCysLT₂R
Primary AgonistsLTD₄ > LTC₄LTD₄ = LTC₄
ExpressionBronchial SM, eosinophils, microgliaCardiac tissue, vascular endothelium, neurons, astrocytes
SignalingGq/11, Gi/oGq/11, G12/13
Key AntagonistsMontelukast, PranlukastHAMI3379, BAY u9773
Pathological RolesBronchoconstriction, allergic inflammationVascular permeability, neuronal injury, cardiac dysfunction

Role of CysLT2R in Neurological and Cardiovascular Disorders

Cardiovascular System: CysLT₂R is abundantly expressed in human heart tissue (ventricles, atria, Purkinje fibers) and vascular endothelial cells. During myocardial ischemia/reperfusion, CysLTs reduce coronary blood flow and myocardial contractility while increasing vascular permeability. Elevated LTC₄ plasma levels correlate with acute myocardial infarction severity. Genetic variants in the 5-lipoxygenase activating protein (FLAP), upstream of CysLT synthesis, are linked to increased myocardial infarction risk. HAMI3379, a selective CysLT₂R antagonist, reverses LTC₄-induced coronary perfusion pressure changes and contractility impairment in isolated guinea pig hearts, confirming this receptor’s centrality in cardiac pathophysiology [1] [9].

Neurological System: In the brain, CysLT₂R is constitutively expressed on neurons, astrocytes, and microglia. Its expression surges following ischemic or inflammatory insults. CysLT₂R activation disrupts blood-brain barrier integrity, facilitates leukocyte infiltration, and promotes vasogenic edema. Crucially, CysLT₂R drives microglial polarization toward a pro-inflammatory M1 phenotype, characterized by amplified IL-1β, TNF-α, and ROS production. In models of focal cerebral ischemia, CysLT₂R upregulation correlates spatially and temporally with neuronal apoptosis, reactive gliosis, and neutrophil recruitment [3] [6] [7].

Rationale for Targeting CysLT2R in Neuroinflammatory and Ischemic Conditions

The restricted expression profile of CysLT₂R in pathological states offers a therapeutic advantage over broadly distributed receptors. Unlike CysLT₁R antagonists (e.g., pranlukast), which show inconsistent neuroprotection in vitro, CysLT₂R blockade with HAMI3379 consistently mitigates injury across models:

  • Focal Cerebral Ischemia: Intracerebroventricular HAMI3379 (10–100 ng) administered pre-ischemia reduces infarct volume by 38–52%, attenuates IgG extravasation (blood-brain barrier disruption), and improves neurological scores in rats after middle cerebral artery occlusion [10].
  • Global Cerebral Ischemia with Post-Stroke Depression (PSD): Systemic HAMI3379 (0.1 mg/kg, i.p.) for 14 days ameliorates depression-like behaviors in sucrose preference and forced swim tests in gerbils, concurrently reducing hippocampal neuronal loss and microglial activation [7].
  • In Vitro Neuroprotection: HAMI3379 does not directly protect neurons against oxygen-glucose deprivation (OGD) but indirectly attenuates injury by suppressing microglial NLRP3 inflammasome activation and subsequent pyroptosis. This highlights its action on non-neuronal cells [6] [7].

Table 2: Preclinical Efficacy of HAMI3379 in Neurological Models

Disease ModelDosing RegimenKey OutcomesMechanistic Insights
Focal Cerebral Ischemia (Rat)10–100 ng i.c.v. pre-MCAO↓ Infarct volume (52%), ↓ brain edema, ↑ neuronal survivalAttenuated IgG exudation, microglial activation
Post-Stroke Depression (Gerbil)0.1 mg/kg i.p. × 14 days↓ Forced swim immobility, ↑ sucrose preference, ↓ neuronal lossInhibited NLRP3 inflammasome; ↓ IL-1β, IL-18, GSDMD-N
OGD in Neuron-Glia Co-cultures1–100 nM pre-OGDRescued neuronal viability by 70%Suppressed microglial TNF-α/ROS; no direct neuron effect

Properties

CAS Number

712313-35-4

Product Name

HAMI3379

IUPAC Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid

Molecular Formula

C34H45NO8

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40)

InChI Key

HRJWSEPIRZRGCL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-(((3-carboxycyclohexyl)amino)carbonyl)-4-(3-(4-(4-(cyclohexyloxy)butoxy)phenyl)propoxy)benzoic acid
HAMI 3379
HAMI-3379
HAMI3379

Canonical SMILES

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.